molecular formula C11H12O2 B1295852 2-Allylphenyl acetate CAS No. 4125-54-6

2-Allylphenyl acetate

Cat. No.: B1295852
CAS No.: 4125-54-6
M. Wt: 176.21 g/mol
InChI Key: LRUIUFBTAZTATM-UHFFFAOYSA-N
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Description

2-Allylphenyl acetate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by the presence of an ester group and an allyl group attached to a phenyl ring. This compound is known for its pleasant fruity, honey-like odor, making it valuable in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylphenyl acetate can be synthesized through the acetylation of 2-allylphenol. The process involves the reaction of 2-allylphenol with acetic anhydride in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Allylphenyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding allyl alcohol and phenylacetic acid under acidic or basic conditions.

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products:

    Hydrolysis: Allyl alcohol and phenylacetic acid.

    Oxidation: Epoxides or alcohols.

    Substitution: Various substituted phenyl acetates.

Scientific Research Applications

2-Allylphenyl acetate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of functionalized indoles via palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide.

    Biology: The compound and its derivatives exhibit antifungal properties, making them potential candidates for agricultural fungicides.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the synthesis of indole-based drugs.

    Industry: Its pleasant odor makes it valuable in the fragrance industry, where it is used as a fragrance ingredient.

Mechanism of Action

The mechanism of action of 2-allylphenyl acetate and its derivatives varies depending on the application:

    Antifungal Activity: The compound inhibits the growth of fungi such as Phytophthora cinnamomi by interfering with the fungal cell membrane or metabolic pathways.

    Chemical Reactions: In synthetic chemistry, the compound acts as a reactant or intermediate, participating in various catalytic cycles and reaction pathways.

Comparison with Similar Compounds

    Allyl phenylacetate (CAS 1797-74-6): A natural product found in mango, known for its fruity odor.

    2-Allylphenol (CAS 1745-81-9): A related compound with similar structural features but different functional groups.

Uniqueness: 2-Allylphenyl acetate is unique due to its combination of an ester and allyl group, which imparts distinct chemical reactivity and fragrance properties. Its versatility in synthetic applications and potential as a fragrance ingredient further distinguishes it from similar compounds.

Properties

IUPAC Name

(2-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIUFBTAZTATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284481
Record name 2-Allylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-54-6
Record name Phenol, acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Allylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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